

A Technical Guide to the Enzymatic Synthesis of α -L-Fucopyranose and its Glycosides

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Compound of Interest

Compound Name: *alpha-L-fucopyranose*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic methodologies for the synthesis of α -L-fucopyranose and, more significantly, its incorporation into complex glycans. The regio- and stereospecificity of enzymes offer a powerful alternative to challenging chemical syntheses, enabling the production of biologically important fucosylated oligosaccharides for research and therapeutic development. This document details the primary enzymatic strategies, providing experimental protocols, comparative quantitative data, and visual workflows to aid in the practical application of these biocatalytic systems.

Introduction to Enzymatic Fucosylation

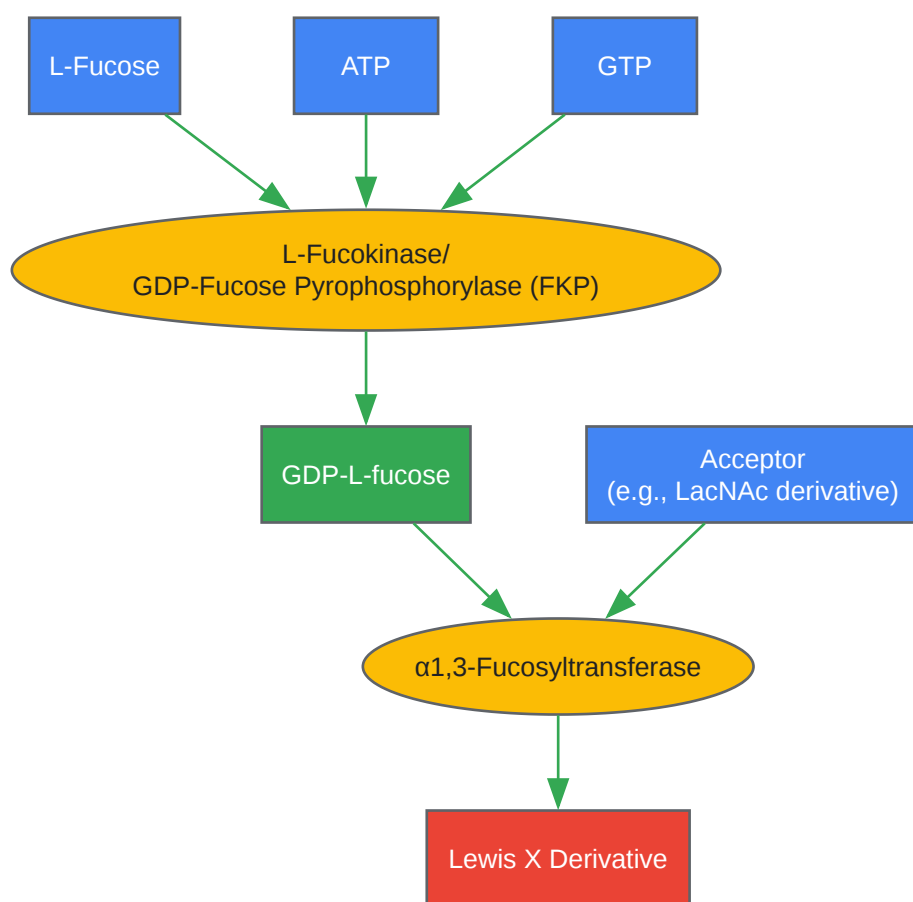
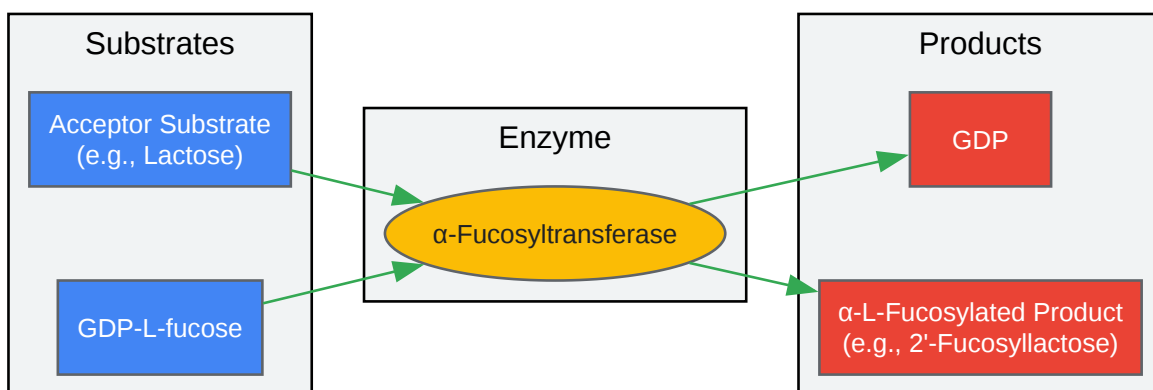
L-Fucose is a deoxyhexose sugar that plays a critical role in a myriad of biological processes, including cell-cell recognition, inflammation, and host-pathogen interactions. Fucosylated glycans, such as the Lewis antigens and human milk oligosaccharides (HMOs), are key structures in these events. The chemical synthesis of these molecules is often complex and low-yielding due to the need for extensive protection-deprotection steps. Enzymatic synthesis, however, leverages the inherent specificity of biocatalysts to form the desired α -L-fucopyranosyl linkages with high fidelity. The principal enzymes employed in these synthetic strategies are fucosyltransferases and α -L-fucosidases. Furthermore, the enzymatic synthesis of the L-fucose monosaccharide itself is often achieved using L-fucose isomerases.

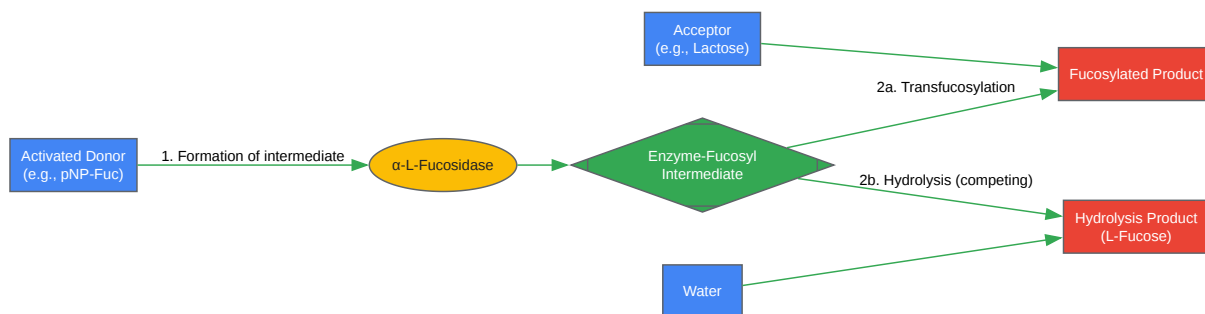
Synthesis of Fucosylated Oligosaccharides using Fucosyltransferases

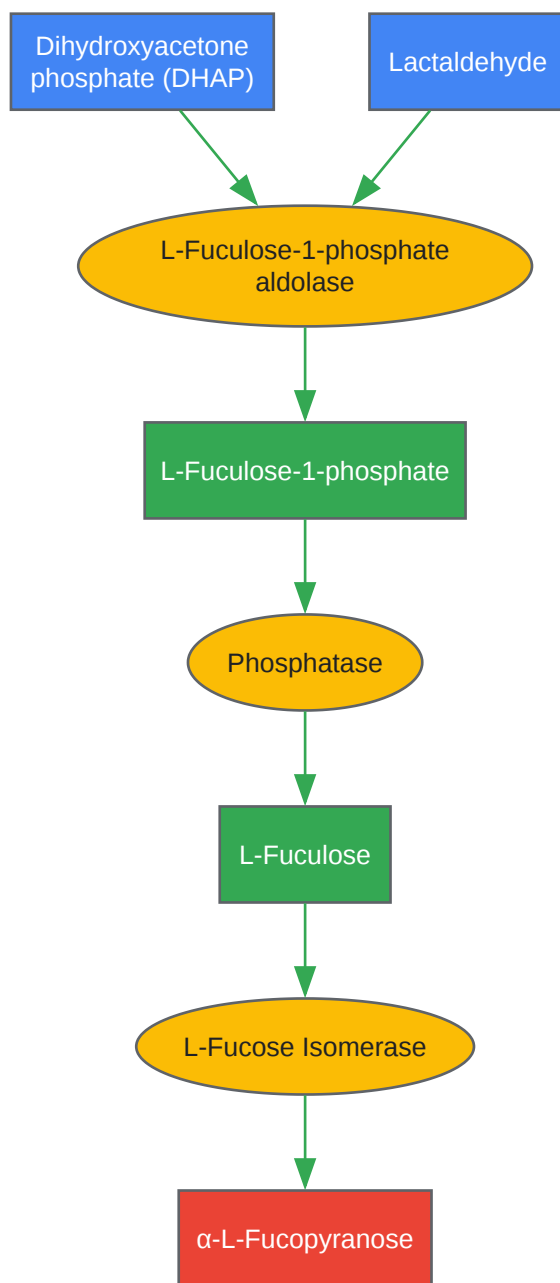
Fucosyltransferases (FucTs) are glycosyltransferases that catalyze the transfer of an L-fucose unit from a donor substrate, typically guanosine diphosphate- β -L-fucose (GDP-L-fucose), to a specific hydroxyl group on an acceptor molecule, which can be a monosaccharide, oligosaccharide, or a glycoconjugate.[1] This approach is highly specific, resulting in defined regio- and stereoisomers.[2]

The Fucosyltransferase Reaction Pathway

The general mechanism involves the nucleophilic attack of a hydroxyl group from the acceptor substrate on the anomeric carbon of the fucose residue in GDP-L-fucose, leading to the formation of an α -fucosidic linkage and the release of GDP.







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References

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